molecular formula C17H15N3O3 B11273169 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-phenylacetamide

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-phenylacetamide

Cat. No.: B11273169
M. Wt: 309.32 g/mol
InChI Key: LEZGDDNRSAGMFR-UHFFFAOYSA-N
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Description

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenyl group, an amino group, and an oxoethoxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-phenylacetamide typically involves the reaction of 4-cyanophenylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with N-phenylacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides and esters.

Scientific Research Applications

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-cyanophenyl)amino]acetic acid
  • N-phenylacetamide
  • 4-cyanophenylamine

Uniqueness

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-[2-(4-cyanoanilino)-2-oxoethoxy]-N-phenylacetamide

InChI

InChI=1S/C17H15N3O3/c18-10-13-6-8-15(9-7-13)20-17(22)12-23-11-16(21)19-14-4-2-1-3-5-14/h1-9H,11-12H2,(H,19,21)(H,20,22)

InChI Key

LEZGDDNRSAGMFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COCC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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